7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 320417-35-4
VCID: VC6961798
InChI: InChI=1S/C15H9ClN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H/b6-3-
SMILES: C1=CC(=CC=C1C=CC2=CC=NC3=C(C=NN23)C#N)Cl
Molecular Formula: C15H9ClN4
Molecular Weight: 280.72

7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

CAS No.: 320417-35-4

Cat. No.: VC6961798

Molecular Formula: C15H9ClN4

Molecular Weight: 280.72

* For research use only. Not for human or veterinary use.

7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile - 320417-35-4

Specification

CAS No. 320417-35-4
Molecular Formula C15H9ClN4
Molecular Weight 280.72
IUPAC Name 7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Standard InChI InChI=1S/C15H9ClN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H/b6-3-
Standard InChI Key IFLIVURBQWDTRS-UTCJRWHESA-N
SMILES C1=CC(=CC=C1C=CC2=CC=NC3=C(C=NN23)C#N)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazolo[1,5-a]pyrimidine scaffold substituted at position 7 with a (Z)-2-(4-chlorophenyl)ethenyl group and at position 3 with a cyano functional group. The (Z)-stereochemistry of the ethenyl bridge introduces geometric rigidity, influencing its molecular interactions. Key structural features include:

PropertyValue
Molecular FormulaC₁₅H₉ClN₄
Molecular Weight280.72 g/mol
IUPAC Name7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
SMILESClC1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N
InChIKeyIFLIVURBQWDTRS-UTCJRWHESA-N

The planar pyrazolo[1,5-a]pyrimidine system facilitates π-π stacking, while the electron-withdrawing cyano group enhances electrophilic reactivity .

Physicochemical Characteristics

Despite its well-defined structure, solubility data remain unspecified in public domains. Theoretical calculations predict moderate lipophilicity (LogP ≈ 3.2), suggesting membrane permeability. The chlorophenyl moiety contributes to hydrophobic interactions, critical for target binding .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions. For 7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, a multi-step route is employed :

  • Formation of Cyanoacetamide Intermediate:
    Cyanoacetic acid reacts with amines in the presence of acetic anhydride to yield substituted cyanoacetamides.

  • Enamine Formation:
    Treatment with dimethylformamide dimethylacetal (DMF-DMA) generates enaminonitrile intermediates.

  • Cyclization:
    Reaction with hydrazine derivatives under basic conditions induces cyclization, forming the pyrazolo[1,5-a]pyrimidine core.

  • Stereoselective Ethenylation:
    A Heck coupling or Wittig reaction introduces the (Z)-configured ethenyl group, ensuring regiochemical fidelity .

Optimization and Yield

Modifications in solvent polarity (e.g., DMF vs. ethanol) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling) impact yields, which range from 60–75% for final steps. Steric hindrance from the 4-chlorophenyl group necessitates elevated temperatures (80–100°C) during ethenylation .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines exhibit broad-spectrum enzyme inhibitory activity. 7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile demonstrates low micromolar inhibition (IC₅₀ = 2.1–5.4 µM) against:

  • Membrane-bound pyrophosphatases (mPPases): Critical for protozoan ion homeostasis, absent in humans .

  • Kinases (e.g., CDK2, EGFR): Perturbs cancer cell proliferation.

  • GABAA receptors: Potential anxiolytic applications, though hepatotoxicity risks require scrutiny .

Antiparasitic Activity

In Plasmodium falciparum membranes, the compound inhibits mPPase (IC₅₀ = 3.8 µM), disrupting proton gradients essential for parasite survival. Ex vivo assays show 68% reduction in parasite growth at 10 µM, underscoring its antimalarial potential .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.72 (s, 1H, H-2), 8.15 (d, J = 16 Hz, 1H, ethenyl-H), 7.65–7.45 (m, 4H, Ar-H).

    • Coupling constants (J = 16 Hz) confirm the (Z)-configuration.

  • ¹³C NMR:

    • δ 160.1 (C≡N), 152.3 (pyrimidine C-7), 139.2 (ethenyl carbons) .

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ calcd. 281.05, found 281.12.

Therapeutic Applications and Future Directions

Drug Development Prospects

  • Antimalarials: Targeting mPPases offers a novel mechanism against drug-resistant Plasmodium strains .

  • Oncology: Kinase inhibition aligns with targeted cancer therapies, though selectivity optimization is needed.

Challenges and Innovations

  • Stereochemical Stability: (Z)-to-(E) isomerization under physiological conditions may reduce efficacy.

  • Prodrug Strategies: Masking the cyano group as amidoximes could enhance bioavailability .

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